N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

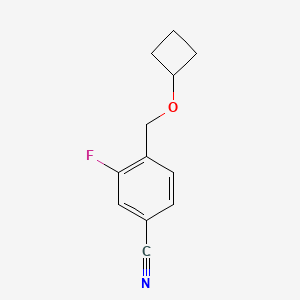

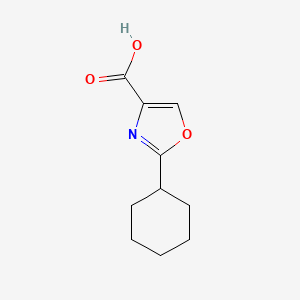

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline (abbreviated as CDCQ) is a chemical compound with the following properties:

- Empirical Formula : C15H13N3O2

- Molecular Weight : 267.28 g/mol

- CAS Number : 47072-52-6

- Synonyms : CDCQ

Synthesis Analysis

The synthesis of CDCQ involves the carboxymethylation of a tetrahydroquinoline core. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis.

Molecular Structure Analysis

CDCQ’s molecular structure consists of a tetrahydroquinoline scaffold with a carboxymethyl group and a dicyanovinyl substituent. The SMILES notation for CDCQ is: OC(=O)CN1CCCc2cc(ccc12)/C=C(/C#N)C#N.

Chemical Reactions Analysis

CDCQ exhibits interesting chemical reactivity due to its conjugated system. It can participate in nucleophilic substitution reactions, form coordination complexes, and undergo cyclization reactions. Researchers have investigated its behavior under various reaction conditions.

Physical And Chemical Properties Analysis

- Solubility : CDCQ dissolves well in DMSO (17.5 mg/mL, clear, bright yellow).

- Storage : It should be stored at 2-8°C.

- Assay : CDCQ is available in ≥98% purity (HPLC).

Aplicaciones Científicas De Investigación

Applications in Drug Discovery and Therapeutics

1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives have been explored for their therapeutic potential across a range of medical conditions. Initially identified for their neurotoxicity, certain THIQ derivatives have later been found to possess neuroprotective properties, preventing Parkinsonism in mammals. These compounds have been extensively studied for anticancer properties, with trabectedin, a THIQ derivative, receiving US FDA approval for treating soft tissue sarcomas. This highlights the potential of N-carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline derivatives in oncology and possibly in other therapeutic areas including infectious diseases and metabolic disorders (Singh & Shah, 2017).

Biomedical Applications

Carboxymethyl chitosan, a derivative of chitosan enhanced by introducing carboxymethyl groups, showcases improved biocompatibility, solubility, and biological properties over its parent compound. These modifications enhance its application in hydrogels, wound healing, tissue engineering, and drug delivery systems. Carboxymethyl chitosan derivatives are promising candidates for developing novel biomaterials due to their high moisture retention, increased viscosity, and antimicrobial properties. They have been actively researched for use in bioimaging, biosensors, and gene therapy applications, signifying the versatility of carboxymethylated compounds in biomedical research (Upadhyaya et al., 2013).

Potential in Organic Synthesis and Catalysis

The structural features of THIQ derivatives, including those similar to N-carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline, make them valuable scaffolds in organic synthesis. Their applications in synthesizing complex organic molecules, acting as ligands in catalytic reactions, and serving as building blocks in the synthesis of natural products and pharmaceuticals have been documented. The versatility of these compounds is attributed to their ease of functionalization, which allows for the synthesis of a wide array of derivatives with varied biological and chemical properties. This adaptability makes them crucial in developing novel therapeutic agents and materials with specific functions (Dembitsky et al., 2015).

Safety And Hazards

- Eye Irritation : CDCQ is classified as an eye irritant (GHS07).

- Skin Irritation : It may cause skin irritation (GHS07).

- Respiratory System : CDCQ poses a risk to the respiratory system (STOT SE 3).

Direcciones Futuras

Future research could focus on:

- Investigating CDCQ’s biological activity and potential therapeutic applications.

- Developing derivatives with improved solubility and bioavailability.

- Assessing its environmental impact and safety profiles.

Propiedades

IUPAC Name |

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-8-12(9-17)6-11-3-4-14-13(7-11)2-1-5-18(14)10-15(19)20/h3-4,6-7H,1-2,5,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKCTKMTYNICJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694541 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |

CAS RN |

47072-52-6 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1454063.png)

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)

![3-[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]propan-1-ol](/img/structure/B1454073.png)

![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)